molecular formula C19H18N4O2S B5067331 2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide

2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide

Cat. No.: B5067331
M. Wt: 366.4 g/mol
InChI Key: JMFDYDJFCJEBIT-UHFFFAOYSA-N
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Description

2-[(6,10-dicyano-9-oxo-8-azaspiro[45]dec-6-en-7-yl)thio]-N-phenylacetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 2-[(6,10-dicyano-9-oxo-8-azaspiro[45]dec-6-en-7-yl)thio]-N-phenylacetamide typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of catalysts, specific temperature controls, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide stands out due to its unique spirocyclic structure and functional group arrangement. Similar compounds include:

  • 2-{[(10S)-6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl]sulfanyl}acetic acid
  • [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetic acid These compounds share some structural similarities but differ in their functional groups and specific applications .

Properties

IUPAC Name

2-[(6,10-dicyano-7-oxo-8-azaspiro[4.5]dec-9-en-9-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c20-10-14-17(25)23-18(15(11-21)19(14)8-4-5-9-19)26-12-16(24)22-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-9,12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFDYDJFCJEBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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